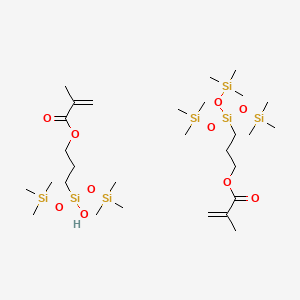
Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture is a blend of two organosilane compounds, Methacryloxypropylbis(trimethylsiloxy)silanol and Methacryloxypropyltris(trimethylsiloxy)silane. This mixture is primarily used as a chemical intermediate in various industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methacryloxypropylbis(trimethylsiloxy)silanol involves the reaction of methacrylic acid with trimethylsilyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the production of this mixture involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is carefully controlled to maintain the desired ratio of the two components in the mixture.
Types of Reactions:
Oxidation: The mixture can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the mixture.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or ozone.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions typically require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction reactions may produce alcohols or amines.
Substitution reactions can result in the formation of various organosilane derivatives.
Wissenschaftliche Forschungsanwendungen
This compound mixture is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: Used as a precursor for the synthesis of other organosilane compounds.
Biology: Employed in the modification of surfaces to study cell adhesion and proliferation.
Medicine: Utilized in the development of biomedical devices and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism by which this compound mixture exerts its effects involves the interaction of its functional groups with various substrates. The silanol groups can form hydrogen bonds with other molecules, while the methacrylate groups can undergo polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Vergleich Mit ähnlichen Verbindungen
Methacryloxypropyltrimethoxysilane: Similar in structure but differs in the number of methoxy groups.
Glycidoxypropyltrimethoxysilane: Another organosilane with an epoxy group instead of a methacrylate group.
Aminopropyltriethoxysilane: Contains an amino group instead of a methacrylate group.
Uniqueness: The Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture is unique due to its combination of methacrylate and silanol groups, which provide both adhesive and reactive properties. This makes it particularly versatile in various applications compared to other organosilanes.
Eigenschaften
IUPAC Name |
3-[hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate;3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si4.C13H30O5Si3/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11;1-12(2)13(14)16-10-9-11-21(15,17-19(3,4)5)18-20(6,7)8/h1,12-14H2,2-11H3;15H,1,9-11H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVAMFRBZVZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C.CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H68O10Si7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













